

frontier molecular orbitals FMO in methyl diazoacetate reactions

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Compound Focus: Methyl diazoacetate

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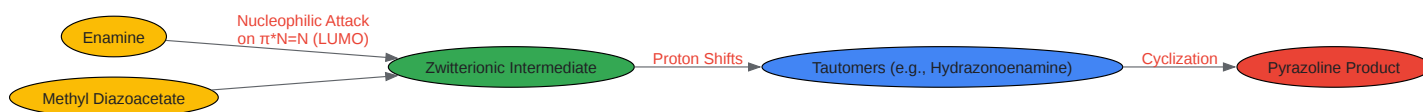
Revised FMO Analysis for Methyl Diazoacetate

The table below compares the traditional and revised FMO descriptions for **methyl diazoacetate**.

Aspect	Traditional FMO Model	Revised FMO Model
Relevant Unoccupied Orbital	LUMO+1 (ψ_3 , the heteropropargyl anion fragment orbital) [1]	LUMO ($\pi_{N=N}$, the perpendicular $N=N$ π orbital) [1] [2]
Interaction Partner	HOMO(dipolarophile/enamine) with LUMO+1(diazo) [1]	HOMO(dipolarophile/enamine) with LUMO(diazo) ($\pi^*_{N=N}$) [1] [2]
Postulated Mechanism	Concerted 1,3-dipolar cycloaddition [1]	Stepwise pathway through zwitterionic intermediates [1] [2] [3]
Energetics	Higher barrier for concerted path [1]	Barrier ~40 kJ mol⁻¹ lower for stepwise path (in CHCl_3) [1]

The Stepwise Reaction Mechanism

The revised mechanism for the reaction of **methyl diazoacetate** with enamines involves a stepwise process with a low-energy zwitterionic intermediate [1] [3].



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Key Experimental and Computational Evidence

The revised mechanism is supported by kinetic studies and advanced computational calculations [1].

- **Kinetic Analysis:** Time-resolved NMR spectroscopy monitored the disappearance of enamines in reactions with **methyl diazoacetate**. The highly negative activation entropy ($\Delta S^\ddagger \approx -222 \text{ J mol}^{-1} \text{ K}^{-1}$) indicated an ordered transition state but was not conclusive for a concerted mechanism [1].
- **NMR Observation of Intermediates:** NMR experiments directly detected the formation of zwitterionic intermediates and their tautomers, such as hydrazoneenamines, which subsequently cyclized to the final pyrazoline products [1] [3].
- **Computational Energy Profiles:** Dispersion-corrected Density Functional Theory (DFT-D3) calculations compared the energy barriers for the concerted and stepwise pathways, revealing the stepwise path is approximately **40 kJ mol⁻¹ lower in energy** in CHCl_3 [1].

Implications for Reaction Design

This revised understanding provides practical insights for designing and optimizing reactions involving **methyl diazoacetate**.

- **Predicting Reactivity:** The HOMO(enamine)-LUMO($\pi^*_{N=N}$) interaction is the primary controlling factor for these stepwise reactions [1] [2].
- **Stereoselectivity Control:** The stepwise mechanism through a zwitterion offers potential points for controlling stereochemistry that are not present in a single concerted transition state [1].
- **Beyond Enamines:** This principle may extend to other reactions with electron-rich dipolarophiles. The key is identifying the true LUMO and recognizing that strong HOMO-LUMO attractions can favor

stepwise, zwitterionic mechanisms over concerted ones [2].

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References

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